![molecular formula C27H26N6O3 B2486396 7-(4-(苄氧基)-3-乙氧基苯基)-5-甲基-N-(吡啶-3-基)-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺 CAS No. 367907-33-3](/img/structure/B2486396.png)
7-(4-(苄氧基)-3-乙氧基苯基)-5-甲基-N-(吡啶-3-基)-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C27H26N6O3 and its molecular weight is 482.544. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
由于全球面临的传染病挑战以及抗生素耐药菌株的出现,该化合物的抗菌特性引起了人们的关注。 研究人员合成了一系列新型三唑并[4,3-a]吡嗪衍生物,包括该化合物,并评估了它们的抗菌活性 。这些衍生物中有一些对革兰氏阳性金黄色葡萄球菌和革兰氏阴性大肠杆菌菌株表现出中等至良好的抗菌作用。 值得注意的是,化合物 2e 表现出优异的抗菌活性,与一线药物阿莫西林相当 .
EGFR 激酶抑制和抗增殖活性
在癌症研究领域,科学家设计并合成了与该化合物相关的衍生物。 具体而言,评估了一系列 3’- (4- (苄氧基)苯基)-1’-苯基-5- (吡啶-4-基)-3,4-二氢-1’H,2H-3,4’-联吡唑衍生物的 EGFR 激酶抑制活性以及对各种人类癌细胞系的抗增殖作用,包括乳腺癌 (MCF-7)、非小细胞肺癌 (A549)、结肠癌 (HCT-116) 和宫颈癌 (SiHa) .
RORγt 逆向激动剂和其他生物活性
该化合物因其多种生物活性而受到研究。 它作为 RORγt 逆向激动剂发挥作用,这在免疫学和自身免疫性疾病研究中具有相关性 。 此外,它对 PHD-1、JAK1 和 JAK2 表现出抑制作用,使其有可能用于治疗心血管疾病、2 型糖尿病和过度增殖性疾病 .
CDK2 抑制
研究人员探索了基于吡唑并[3,4-d]嘧啶支架的衍生物,旨在开发新型 CDK2 抑制剂。 这些化合物在体外对乳腺癌 (MCF-7)、肝细胞癌 (HepG-2) 和结直肠癌 (HCT-116) 细胞系的抗增殖活性进行了评估 .
DNA 和 RNA 结构
鉴于嘧啶化合物存在于 DNA 和 RNA 的结构中,它们在生物过程中起着至关重要的作用。 虽然没有直接提到这种特定化合物,但了解它与核酸的相互作用对于药物设计和治疗应用可能具有相关性 .
作用机制
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine motif have been found to exhibit activities against various targets, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It’s known that compounds with a similar [1,2,4]triazolo[1,5-a]pyridine motif can inhibit the growth of cells by interacting with their targets .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine motif have been found to inhibit the expression of c-met and vegfr-2, which are involved in cell growth and angiogenesis .
Pharmacokinetics
The synthesis of a similar [1,2,4]triazolo[4,3-a]pyridine derivative was reported to be a clean, green approach, suggesting that the compound might have favorable environmental and safety profiles .
Result of Action
A similar compound was found to exhibit excellent antiproliferative activities against a549, mcf-7, and hela cancer cell lines . It inhibited the growth of A549 cells in G0/G1 phase in a dose-dependent manner, and induced the late apoptosis of A549 cells .
生化分析
Biochemical Properties
7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit specific kinases, such as c-Met and VEGFR-2, which are crucial in cell signaling pathways related to cancer progression . The compound binds to the active sites of these kinases, thereby blocking their activity and preventing downstream signaling that leads to cell proliferation and survival.
Cellular Effects
The effects of 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide on various cell types include inhibition of cell proliferation, induction of apoptosis, and alteration of cell cycle progression. In cancer cells, this compound disrupts cell signaling pathways, such as the PI3K/AKT and MAPK pathways, leading to reduced cell survival and increased apoptosis . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exerts its effects through direct binding interactions with target proteins. It acts as an inhibitor of kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . This inhibition leads to the suppression of oncogenic signaling pathways, ultimately resulting in decreased tumor growth and metastasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been observed to change over time. The compound demonstrates stability under standard storage conditions, but its activity may degrade over extended periods or under harsh environmental conditions . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
In animal models, the effects of 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold increase the risk of toxicity.
Metabolic Pathways
7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: is metabolized primarily in the liver through cytochrome P450 enzymes . It undergoes oxidative metabolism, leading to the formation of various metabolites that may retain or lose biological activity. The compound’s interaction with metabolic enzymes can influence its pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is transported and distributed via passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and distribution to target sites. The compound’s localization and accumulation in tissues are critical for its therapeutic effects and can be influenced by factors such as tissue permeability and binding affinity.
Subcellular Localization
The subcellular localization of 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is primarily in the cytoplasm and nucleus . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s activity and function can be affected by its localization, as it needs to reach its target proteins within these subcellular regions to exert its biological effects.
属性
IUPAC Name |
7-(3-ethoxy-4-phenylmethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O3/c1-3-35-23-14-20(11-12-22(23)36-16-19-8-5-4-6-9-19)25-24(18(2)31-27-29-17-30-33(25)27)26(34)32-21-10-7-13-28-15-21/h4-15,17,25H,3,16H2,1-2H3,(H,32,34)(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKPKHLWDKSFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CN=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2486315.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2486317.png)
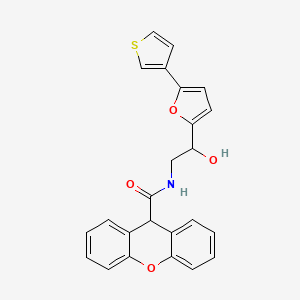
![N-{1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2486322.png)
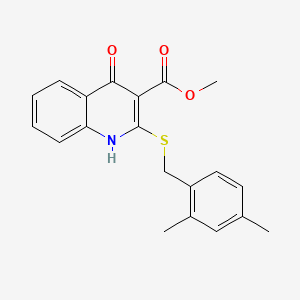
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride](/img/structure/B2486324.png)
![1-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2486325.png)
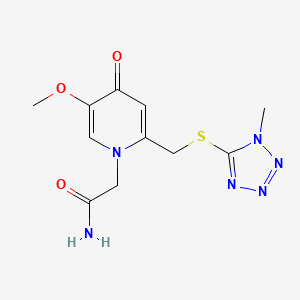
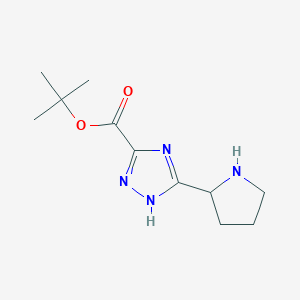
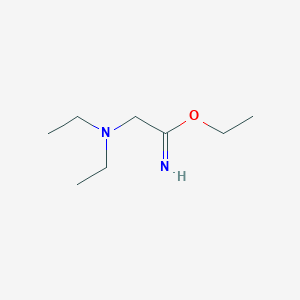
![5-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole](/img/structure/B2486331.png)
![2-[(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2486332.png)
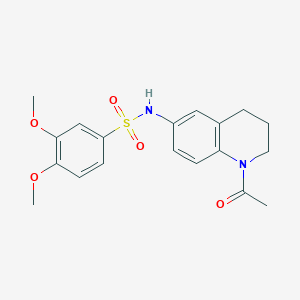
![N-(2,4-dimethoxyphenyl)-4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2486336.png)
